2-Methylglutaric Acid

Beschreibung

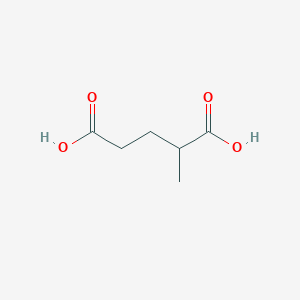

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 | |

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methylglutaric Acid: Chemical Properties and Structure

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-methylglutaric acid. It is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Structure

2-Methylglutaric acid, systematically named 2-methylpentanedioic acid , is a dicarboxylic acid and a methyl-branched fatty acid.[1][2][3] Its structure is derived from glutaric acid with a methyl group substituted at the α-carbon (position 2).[1] This substitution introduces a chiral center, meaning the molecule exists as two stereoisomers: (S)-(+)-2-methylglutaric acid and (R)-(-)-2-methylglutaric acid.[4] As a dicarboxylic acid, it can participate in various chemical reactions, including esterification and polymerization. It is recognized as a mammalian metabolite and has been identified in organisms such as the common grape vine (Vitis vinifera) and yeast (Saccharomyces cerevisiae).[1][4]

Physicochemical Properties

The quantitative physicochemical properties of 2-methylglutaric acid are summarized in the table below. The data has been aggregated from various chemical suppliers and databases. Discrepancies in reported values, particularly for melting points, may be attributed to the specific stereoisomer or the purity of the sample analyzed.

| Property | Value | Source(s) |

| Molecular Weight | 146.14 g/mol | [1][2][7][8] |

| Physical State | Solid, white to light yellow powder or crystal | [1][8] |

| Melting Point | 74-76 °C 80-82 °C | [8][10][11][12][13][14] |

| Boiling Point | 214-215 °C (at 22 mmHg) | [6][8][10][12][13][14] |

| Water Solubility | >1000 g/L; 908 mg/mL | [1][2][11][15] |

| Density | 1.246 g/cm³ 1.33 g/cm³ (at 20 °C) | [10][11] |

| pKa (Strongest Acidic) | 3.89 (Predicted) | [2][3] |

| Vapor Pressure | <0.00056 hPa (at 20 °C) | [11] |

| Flash Point | 149 °C | [10][14] |

| pH | 2.8 (10 g/L in H₂O) | [11] |

Metabolic and Biological Significance

2-Methylglutaric acid is a metabolite involved in fatty acid and amino acid metabolism.[2][3][16] It can be formed from the microbial breakdown of isoprenoid compounds like pristane.[2] While not a direct intermediate in major human catabolic pathways, its presence and the concentration of structurally similar compounds are diagnostically significant. For instance, elevated levels of the unsaturated analog, 2-methylglutaconic acid, can be a key biomarker for Glutaric Acidemia Type I, an inherited metabolic disorder affecting lysine (B10760008) catabolism.[14][17] This highlights the importance of branched-chain dicarboxylic acids in diagnosing inborn errors of metabolism.

The following diagram illustrates a simplified metabolic context, showing how defects in branched-chain amino acid catabolism can lead to the accumulation of various dicarboxylic acids.

Caption: Simplified pathway of branched-chain amino acid catabolism and biomarker formation.

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of 2-methylglutaric acid, adapted from published procedures.[3][5][6] These protocols are intended for an audience with advanced laboratory experience.

Synthesis via Michael Addition and Decarboxylation

This procedure outlines a method for synthesizing 2-methylglutaric acid starting from diethyl malonate and methyl methacrylate (B99206), catalyzed by KF/Al₂O₃.[6]

Workflow Diagram:

Caption: General workflow for the synthesis and purification of 2-methylglutaric acid.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine diethyl malonate, an appropriate organic solvent (e.g., DMF), and 5-20% by weight of KF/Al₂O₃ catalyst.

-

Michael Addition: Heat the mixture to 80-160 °C with vigorous stirring. Add methyl methacrylate dropwise from the dropping funnel over several hours. Maintain the reaction temperature for an additional 5-18 hours to ensure completion.

-

Hydrolysis (Saponification): Cool the reaction mixture. Add a stoichiometric excess of aqueous sodium hydroxide (B78521) (NaOH) solution. The reaction is typically hydrolyzed for several hours at room temperature or with gentle heating.[6]

-

Acidification and Decarboxylation: After hydrolysis is complete, cool the mixture in an ice bath. Carefully add sulfuric acid (H₂SO₄) until the solution is strongly acidic. Heat the acidified mixture to reflux (approx. 100 °C) for 4 hours to facilitate decarboxylation.[6]

-

Product Isolation and Purification:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.[6]

-

Combine the organic extracts and dry over an anhydrous salt (e.g., MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Further purify the crude 2-methylglutaric acid by recrystallization from distilled water.[15]

-

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification and quantification of 2-methylglutaric acid, particularly in biological samples. For analysis, the carboxylic acid groups are often derivatized (e.g., silylated with BSTFA) to increase volatility.

-

Sample Preparation: Lyophilize the aqueous sample. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat at 60-80 °C for 30-60 minutes.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Employ a temperature gradient, for example, starting at 80 °C and ramping to 280 °C.

-

MS Detection: Use electron ionization (EI) at 70 eV. The resulting fragmentation pattern can be compared to spectral libraries for confirmation. Key fragments for the di-TMS derivative of 2-methylglutaric acid are often observed.[1][2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation of the synthesized product.

-

¹H NMR: Spectra are typically recorded in a solvent like D₂O or DMSO-d₆. The spectrum will show characteristic signals for the methyl group (doublet), the methine proton (multiplet), and the methylene (B1212753) protons of the glutaric acid backbone (multiplets).[1][8][10]

-

¹³C NMR: The ¹³C spectrum will show distinct signals for the two carboxyl carbons, the chiral methine carbon, the methyl carbon, and the two backbone methylene carbons, confirming the carbon skeleton of the molecule.[1][7]

References

- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methylglutaric acid for synthesis 617-62-9 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. (R)-(+)-2-METHYLGLUTARIC ACID(1115-81-7) 1H NMR spectrum [chemicalbook.com]

- 9. bmse000654 2-methylglutaric Acid at BMRB [bmrb.io]

- 10. (S)-(+)-2-METHYLGLUTARIC ACID(1115-82-8) 1H NMR [m.chemicalbook.com]

- 11. (R)-(+)-2-METHYLGLUTARIC ACID(1115-81-7) 13C NMR spectrum [chemicalbook.com]

- 12. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-methylglutaric acid function | Sigma-Aldrich [sigmaaldrich.com]

- 16. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide to 2-Methylglutaric Acid (CAS: 617-62-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylglutaric acid (CAS Number 617-62-9), a dicarboxylic acid of significant interest in biochemical and pharmaceutical research. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its biochemical significance, particularly its role in amino acid metabolism and as a biomarker for inherited metabolic disorders. Furthermore, this guide examines its applications in drug development, with a focus on its potential as a co-former in pharmaceutical cocrystals to enhance the bioavailability of active pharmaceutical ingredients (APIs). All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application by researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

2-Methylglutaric acid, also known as α-methylglutaric acid or 2-methylpentanedioic acid, is a methyl-branched dicarboxylic acid.[1] Its fundamental properties are crucial for its application in experimental and industrial settings.

Table 1: Chemical Identifiers for 2-Methylglutaric Acid

| Identifier | Value |

|---|---|

| CAS Number | 617-62-9[2] |

| Molecular Formula | C₆H₁₀O₄[2] |

| Molecular Weight | 146.14 g/mol [2] |

| IUPAC Name | 2-methylpentanedioic acid[3] |

| Synonyms | α-Methylglutaric acid, 2-Methylpentanedioic acid[3] |

| InChI Key | AQYCMVICBNBXNA-UHFFFAOYSA-N[2] |

| SMILES | CC(CCC(=O)O)C(=O)O[2] |

Table 2: Physicochemical Properties of 2-Methylglutaric Acid

| Property | Value | Reference |

|---|---|---|

| Physical Form | White to pale yellow powder or crystals | |

| Melting Point | 74-82 °C | [2] |

| Boiling Point | 214-215 °C at 22 mmHg | |

| Density | 1.33 g/cm³ at 20 °C | [2] |

| Water Solubility | >1000 g/L (highly soluble) | [2] |

| pKa (Strongest Acidic) | ~3.89 | [1] |

| pH | 2.8 (10 g/L in H₂O) | [2] |

| Vapor Pressure | <0.00056 hPa at 20 °C |[2] |

Biochemical Significance

2-Methylglutaric acid is a mammalian metabolite primarily associated with the catabolism of the essential amino acid L-leucine.[3] Its presence and concentration in biological fluids are of significant diagnostic interest.

Role in Leucine (B10760876) Metabolism

Leucine degradation is a multi-step mitochondrial pathway that ultimately yields acetyl-CoA and acetoacetate.[4] While not a direct intermediate in the main pathway, 2-methylglutaric acid is related to metabolites within this pathway. An enzymatic deficiency in this pathway can lead to the accumulation of upstream intermediates. For instance, inborn errors of metabolism affecting enzymes like 3-methylglutaconyl-CoA hydratase can lead to a buildup of related compounds.[5]

Caption: Simplified Leucine Catabolism Pathway.

Biomarker for Glutaric Acidemia Type I

Glutaric acidemia type I (GA1) is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), which is involved in the catabolism of lysine, hydroxylysine, and tryptophan. While the primary biomarkers are glutaric acid and 3-hydroxyglutaric acid, studies have shown that 2-methylglutaconic acid (a related compound) can also be elevated in GA1 patients, particularly in "low excretors" where primary markers may be less obvious.[6] This highlights the importance of monitoring a panel of related organic acids, including isomers of methylglutaric acid, for accurate diagnosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 2-Methylglutaric acid.

Synthesis Protocol: Michael Addition and Hydrolysis

This protocol is adapted from a patented method involving a Michael addition followed by hydrolysis and decarboxylation, offering a straightforward route from common starting materials.[5]

Objective: To synthesize 2-Methylglutaric acid.

Materials:

-

Diethyl malonate

-

Methyl methacrylate (B99206)

-

Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) catalyst

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle, magnetic stirrer, rotary evaporator

Procedure:

-

Michael Addition:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 mol), DMF (as solvent), and KF/Al₂O₃ catalyst (10% by weight of diethyl malonate).

-

Heat the mixture to 120 °C with stirring.

-

Slowly add methyl methacrylate (1.0 mol) dropwise to the reaction mixture over 1 hour.

-

Maintain the reaction at 120 °C for an additional 8-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst.

-

Remove the DMF solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate ester.

-

-

Saponification and Decarboxylation:

-

Transfer the crude intermediate to a suitable flask. Add a 10% aqueous solution of NaOH (4.0 mol) and stir at room temperature for 3 hours to achieve complete hydrolysis (saponification).

-

Carefully acidify the cooled reaction mixture by slowly adding concentrated H₂SO₄ (2.0 mol) until the pH is strongly acidic (pH ~1).

-

Heat the acidified mixture to reflux (approximately 100 °C) for 4 hours to effect decarboxylation.

-

Cool the solution to room temperature.

-

-

Extraction and Purification:

-

Transfer the cooled aqueous solution to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Methylglutaric acid.

-

-

Recrystallization:

-

While various solvent systems can be effective, recrystallization can be performed using hot water or a mixed solvent system like ethanol/water.[7][8]

-

Dissolve the crude solid in a minimal amount of boiling water.

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Caption: Workflow for the Synthesis of 2-Methylglutaric Acid.

Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of organic acids in biological and chemical samples. Due to the low volatility of dicarboxylic acids, a derivatization step is required. This protocol is adapted from established methods for similar analytes.

Objective: To quantify 2-Methylglutaric acid in a sample matrix.

Materials:

-

2-Methylglutaric acid standard

-

Internal standard (e.g., a stable isotope-labeled version or a structurally similar, non-endogenous dicarboxylic acid)

-

Ethyl acetate

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation and Extraction:

-

For aqueous or biological samples (e.g., urine), acidify the sample to pH ~1 with HCl.

-

Add a known amount of the internal standard.

-

Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-TMS derivative of 2-methylglutaric acid and the internal standard. A full scan can be used for initial identification.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations prepared and derivatized in the same manner as the samples.

-

Calculate the concentration of 2-Methylglutaric acid in the original sample based on the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Applications in Drug Development

The dicarboxylic acid functionality of 2-Methylglutaric acid makes it a valuable molecule in pharmaceutical development, particularly in the field of crystal engineering.

Cocrystal Former for Bioavailability Enhancement

A significant challenge in drug development is the poor aqueous solubility of many APIs, which limits their oral bioavailability. Pharmaceutical cocrystals, which are multi-component crystals of an API and a pharmaceutically acceptable co-former held together by non-covalent bonds, offer a strategy to improve these properties.

Dicarboxylic acids like glutaric acid are excellent candidates for co-formers because their carboxylic acid groups can form robust hydrogen bonds (supramolecular synthons) with various functional groups present on API molecules (e.g., amides, pyridines).[9][10] By modifying the crystal lattice, a cocrystal can exhibit significantly different and improved physicochemical properties, such as solubility and dissolution rate, compared to the API alone.[10] 2-Methylglutaric acid, as a derivative, offers a similar potential to act as a co-former, with the methyl group providing altered steric and electronic properties that can be fine-tuned for specific APIs.

Experimental Protocol: Cocrystal Screening

A solution-based slurry experiment is a common and effective method for cocrystal screening.

Objective: To screen for the formation of a cocrystal between an API and 2-Methylglutaric acid.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

2-Methylglutaric acid (Co-former)

-

A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile)

-

Small vials with magnetic stir bars

-

Stir plate

-

Filtration apparatus

-

Analytical instruments: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)

Procedure:

-

Preparation:

-

Place the API (e.g., 50 mg) and 2-Methylglutaric acid in a 1:1 stoichiometric molar ratio into a small glass vial containing a stir bar.

-

Prepare several such vials to test different solvents.

-

-

Slurrying:

-

Add a small amount of the chosen solvent to a vial (e.g., 1-2 mL), just enough to create a mobile slurry of the solids.

-

Seal the vial and allow it to stir at room temperature for a set period (e.g., 24-72 hours). This allows the system to reach thermodynamic equilibrium.

-

-

Isolation:

-

After the equilibration period, filter the solid material from the slurry and allow it to air dry.

-

-

Characterization:

-

Analyze the resulting solid by PXRD. The formation of a new crystalline phase, indicated by a diffraction pattern distinct from that of the starting API and 2-Methylglutaric acid, is strong evidence of cocrystal formation.

-

Further confirmation can be obtained using DSC, where a new, single melting endotherm, different from the melting points of the individual components, would be observed.

-

Safety and Handling

2-Methylglutaric acid is a corrosive and hazardous substance that requires careful handling.

Table 3: Safety and Handling Information for 2-Methylglutaric Acid

| Category | Information | Reference |

|---|---|---|

| GHS Pictograms | Corrosion, Exclamation Mark | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H412: Harmful to aquatic life with long lasting effects. | [2] |

| Precautionary Statements | P260: Do not breathe dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-30°C. | [2] |

| Personal Protective Equipment | Dust mask (e.g., N95), chemical-resistant gloves, safety goggles or face shield. | |

Conclusion

2-Methylglutaric acid (CAS 617-62-9) is a multifaceted dicarboxylic acid with important implications for both clinical diagnostics and pharmaceutical sciences. Its role as a metabolite in the leucine degradation pathway makes it a relevant biomarker for certain inborn errors of metabolism. For drug development professionals, its chemical structure presents a significant opportunity for use as a co-former in crystal engineering to overcome the solubility and bioavailability challenges of modern APIs. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this compound, enabling further research into its properties and applications. Proper adherence to safety protocols is essential when handling this corrosive chemical.

References

- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. umpir.ump.edu.my [umpir.ump.edu.my]

- 5. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Role of 2-Methylglutaric Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylglutaric acid, a dicarboxylic acid and a recognized mammalian metabolite, occupies a niche yet clinically significant space in the landscape of metabolic pathways. While not a central intermediate in major catabolic or anabolic routes, its presence and concentration can be indicative of specific metabolic dysregulations, particularly in inborn errors of metabolism. This technical guide provides a comprehensive overview of the current understanding of 2-methylglutaric acid's function, its association with disease states, and the analytical methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers and clinicians investigating metabolic disorders and developing novel therapeutic strategies.

Introduction

2-Methylglutaric acid (2-MGA) is a C6-dicarboxylic acid structurally related to glutaric acid, with a methyl group at the second carbon.[1] It is classified as a methyl-branched fatty acid and has been identified in various biological fluids, including urine.[2] While its endogenous role in normal physiology is not well-defined, its accumulation is noted in specific pathological conditions, making it a person of interest in the field of clinical metabolomics. A critical point of clarification is the frequent confusion in the literature between 2-methylglutaric acid and 2-methylglutaconic acid, a structurally similar but distinct unsaturated dicarboxylic acid. This guide will focus on 2-methylglutaric acid while also addressing its relationship with its more frequently reported analogue.

Metabolic Context of 2-Methylglutaric Acid

The precise metabolic pathways involving the synthesis and degradation of 2-methylglutaric acid in mammals are not yet fully elucidated. However, its origins are linked to several metabolic contexts:

Microbial Metabolism

Evidence suggests that 2-methylglutaric acid can arise from the microbial metabolism of the isoprenoid alkane pristane (B154290).[2] This pathway is particularly relevant in the context of gut microbiome activity and its contribution to the host metabolome. The degradation of pristane by microorganisms can lead to the formation of various dicarboxylic acids, including 2-methylglutaric acid.

Association with Inborn Errors of Metabolism

The most significant clinical relevance of dicarboxylic acids with a similar structure to 2-MGA is their association with Glutaric Acidemia Type I (GA1), an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[3] In GA1, the accumulation of upstream metabolites, primarily glutaric acid and 3-hydroxyglutaric acid, is the hallmark of the disease.

While not a primary marker, "2-methylglutaconic acid" has been identified as a potential biomarker for GA1, particularly in individuals who are "low excretors" of the primary markers.[3] It is crucial to note that analytical methods may not always distinguish between 2-methylglutaric acid and 2-methylglutaconic acid, leading to potential ambiguity in reported findings.

The proposed, though not definitively proven, logic for the appearance of these branched-chain dicarboxylic acids in GA1 involves the alternative metabolism of accumulated intermediates from the lysine degradation pathway.

Quantitative Data

Quantitative data for 2-methylglutaric acid is sparse. However, data for the closely related and often co-analyzed 2-methylglutaconic acid in the context of Glutaric Acidemia Type I provides valuable insight.

| Metabolite | Condition | Sample Type | Concentration (mg/g creatinine) | Reference |

| 2-Methylglutaconic Acid | Glutaric Acidemia Type I | Urine | 2.5 - 27.39 | [3] |

| 2-Methylglutaconic Acid | Normal Controls | Urine | 0.05 - 1.61 | [3] |

Experimental Protocols

The analysis of 2-methylglutaric acid and other organic acids in biological fluids is most commonly performed using gas chromatography-mass spectrometry (GC-MS).

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the detection and quantification of organic acids, including 2-methylglutaric acid, in urine.

1. Sample Preparation:

-

A volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmol) is used for analysis to normalize for urine dilution.

-

Internal standards (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) are added to the urine sample.

2. Extraction:

-

The urine sample is acidified (e.g., with HCl).

-

Organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate). This step is typically repeated to ensure complete extraction.

-

The organic phases are combined and evaporated to dryness under a stream of nitrogen.

3. Derivatization:

-

The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

The reaction mixture is heated to ensure complete derivatization.

4. GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The gas chromatograph separates the different organic acids based on their boiling points and interactions with the chromatographic column.

-

The mass spectrometer detects and fragments the separated compounds, generating a unique mass spectrum for each analyte.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Logical Relationship in Glutaric Acidemia Type I

Caption: Simplified pathway showing the metabolic block in GA1 and the putative origin of 2-methylglutaconic acid.

Experimental Workflow for Urinary Organic Acid Analysis

Caption: General workflow for the analysis of urinary organic acids by GC-MS.

Conclusion and Future Directions

2-Methylglutaric acid remains a metabolite of interest primarily due to its association with specific metabolic disorders, although its direct role in mammalian metabolic pathways is yet to be fully characterized. The ambiguity with 2-methylglutaconic acid in the literature necessitates careful analytical distinction in future research. The development of more specific and sensitive analytical methods, potentially utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), could help to clarify the respective roles of these two compounds. Further investigation into the microbial and potential endogenous pathways of 2-methylglutaric acid synthesis and degradation will be crucial to fully understand its physiological and pathological significance. This knowledge will be invaluable for the development of improved diagnostic markers and potential therapeutic interventions for related metabolic diseases.

References

- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 3. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 2-Methylglutaric Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylglutaric acid (2-MGA) is a dicarboxylic acid that has emerged as a significant biomarker in the diagnosis of certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA1). While present in trace amounts in healthy individuals, its accumulation in biological fluids is indicative of underlying metabolic dysfunction. This technical guide provides a comprehensive overview of the biological role of 2-MGA in mammals, detailing its metabolic origins, pathophysiological implications, and analytical methodologies for its detection and quantification. The guide is intended to serve as a resource for researchers, clinicians, and professionals in drug development seeking to understand the significance of this organic acid in health and disease.

Introduction

2-Methylglutaric acid, a derivative of glutaric acid, is a methyl-branched fatty acid that serves as a mammalian metabolite.[1] Under normal physiological conditions, it is a minor component of biofluids. However, its clinical significance is pronounced in the context of organic acidurias, where its elevated levels are a key diagnostic marker. Understanding the metabolic pathways leading to its formation and its downstream biological effects is crucial for diagnosing and managing these disorders, as well as for exploring potential therapeutic interventions.

Metabolic Pathways of 2-Methylglutaric Acid

The precise metabolic pathway for the synthesis and degradation of 2-MGA in mammals is not fully elucidated. However, its accumulation is strongly associated with defects in the catabolism of the amino acids lysine (B10760008) and tryptophan.[2][3]

Formation of 2-Methylglutaric Acid

In the context of Glutaric Aciduria Type I (GA1), a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of upstream metabolites from the lysine and tryptophan degradation pathways.[3][4] While the exact enzymatic steps are still under investigation, it is hypothesized that an alternative metabolic route becomes active, leading to the formation of 2-methylglutaconic acid, which is then reduced to 2-methylglutaric acid. It is important to note that in clinical analyses, the unsaturated precursor, 2-methylglutaconic acid, is often the measured analyte.[4]

A proposed logical pathway for the formation of 2-MGA in GA1 is depicted below:

Potential for a De Novo Synthesis Pathway

For the related compound, 3-methylglutaric acid, a "acetyl-CoA diversion pathway" has been proposed to explain its formation in disorders of mitochondrial energy metabolism.[5] This pathway initiates from the condensation of acetyl-CoA units. It is plausible that a similar de novo synthesis pathway could contribute to the formation of 2-MGA under conditions of mitochondrial stress, although this remains to be experimentally verified for 2-MGA.

Pathophysiological Role and Clinical Significance

The primary clinical significance of 2-MGA lies in its role as a biomarker for GA1.[4] Its accumulation is associated with the neurological damage characteristic of this disease.

Neurotoxicity

While direct studies on the neurotoxicity of 2-MGA are limited, research on related organic acids that accumulate in similar disorders provides valuable insights. Glutaric acid and 3-hydroxyglutaric acid, also elevated in GA1, have been shown to be weakly neurotoxic, potentially through mechanisms involving NMDA receptor activation.[6] Furthermore, studies on other organic acids like 2-hydroxyglutaric acid and 3-hydroxy-3-methylglutaric acid have demonstrated that they can induce oxidative stress and impair mitochondrial energy metabolism in brain tissue.[7][8] It is plausible that 2-MGA contributes to the neurodegenerative cascade in GA1 through similar mechanisms.

A logical diagram illustrating the potential mechanisms of 2-MGA-induced neurotoxicity is presented below:

Quantitative Data

The concentration of 2-MGA in urine is a critical parameter for the diagnosis of GA1. The following tables summarize the reported quantitative data.

Table 1: Urinary 2-Methylglutaconic Acid (2-MGA) Levels in Glutaric Aciduria Type I (GA1) Patients and Normal Controls

| Population | 2-MGA Concentration (mg/g creatinine) | Reference |

| GA1 Patients (n=8) | 2.5 - 27.39 | [4] |

| Normal Controls | 0.05 - 1.61 | [4] |

Table 2: Urinary 2-Methylglutaconic Acid (2-MGA) Level in a GA1 "Low Excretor" Case

| Population | 2-MGA Concentration (mg/g creatinine) | Reference |

| GA1 Low Excretor Case | 3 | [4] |

| Reference Interval | <1 | [4] |

Experimental Protocols

Accurate quantification of 2-MGA is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol provides a general framework for the analysis of 2-MGA in urine. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.

5.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect a random urine sample in a sterile, preservative-free container.

-

Storage: Store samples frozen at -20°C or lower until analysis.[9]

-

Normalization: Thaw the urine sample and determine the creatinine (B1669602) concentration. The volume of urine for extraction is typically normalized to the creatinine concentration.[9]

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid) to all samples, calibrators, and quality controls.

-

Acidification: Acidify the urine sample with hydrochloric acid (HCl).[10]

-

Liquid-Liquid Extraction: Perform a two-step liquid-liquid extraction using ethyl acetate (B1210297) followed by diethyl ether.[11]

-

Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.[10]

5.1.2. Derivatization

To increase the volatility of the organic acids for GC analysis, a derivatization step is necessary. Trimethylsilylation is a common method.

-

Reconstitution: Reconstitute the dried extract in pyridine.

-

Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the reconstituted extract.

-

Incubation: Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.[12]

5.1.3. GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the organic acids.[10]

-

Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

A workflow diagram for the GC-MS analysis of urinary 2-MGA is provided below:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative with high sensitivity and specificity for the analysis of dicarboxylic acids.[1][13] Methods often involve derivatization to improve chromatographic retention and ionization efficiency.[14]

5.2.1. Key Methodological Considerations

-

Derivatization: Reagents such as butanolic HCl to form butyl esters or charge-reversal derivatizing agents can be employed.[1][14]

-

Chromatography: Reversed-phase liquid chromatography is typically used.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

Future Directions and Conclusion

2-Methylglutaric acid is a crucial biomarker for Glutaric Aciduria Type I, and its quantification is vital for the diagnosis and monitoring of this disorder. While its role as a diagnostic marker is well-established, further research is needed to fully elucidate its metabolic pathways and the precise mechanisms of its neurotoxicity. A deeper understanding of these aspects will be instrumental in developing novel therapeutic strategies for GA1 and other related organic acidurias. This technical guide provides a foundational understanding of the current knowledge surrounding the biological role of 2-MGA in mammals, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Case report: Lysine improvement in siblings with glutaric acidemia type 1 following reduced medical food intake: Implications for amino acid absorption and reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 6. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. metbio.net [metbio.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

2-Methylglutaconic Acid: A Key Biomarker in the Differential Diagnosis of Inherited Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylglutaconic acid (more commonly referred to as 3-methylglutaconic acid or 3-MGA) is a dicarboxylic acid that has emerged as a critical biomarker for a heterogeneous group of inherited metabolic disorders. While initially associated with a specific inborn error of leucine (B10760876) metabolism, its presence in elevated concentrations in urine is now recognized as a hallmark of a broader spectrum of conditions, primarily those affecting mitochondrial function. This technical guide provides a comprehensive overview of 3-MGA as a biomarker, detailing its biochemical origins, associated metabolic disorders, quantitative data, and the analytical methodologies for its detection. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the diagnosis and development of therapeutics for these complex conditions.

Biochemical Origins of 3-Methylglutaconic Acid

The accumulation of 3-MGA in physiological fluids can be classified into two main categories: primary and secondary 3-methylglutaconic aciduria.

Primary 3-Methylglutaconic Aciduria: This form is a direct consequence of a defect in the catabolism of the branched-chain amino acid, leucine. Specifically, it results from a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene. This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A blockage at this step leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and excreted in the urine. In this context, elevated 3-MGA is often accompanied by increased levels of 3-hydroxyisovaleric acid and 3-methylglutaric acid.[1][2]

Secondary 3-Methylglutaconic Aciduria: In this more common scenario, the elevation of 3-MGA is not due to a primary defect in the leucine degradation pathway but is rather a downstream consequence of mitochondrial dysfunction.[3][4] A unifying hypothesis suggests that various mitochondrial disorders, including defects in the respiratory chain, fatty acid oxidation, and other mitochondrial processes, lead to an accumulation of acetyl-CoA within the mitochondria. This excess acetyl-CoA can drive a reversal of the later steps of leucine catabolism, leading to the synthesis of HMG-CoA, which is then converted to 3-methylglutaconyl-CoA and subsequently to 3-MGA.[3] This makes 3-MGA a valuable, albeit non-specific, marker of underlying mitochondrial distress.

Associated Metabolic Disorders and Quantitative Data

Elevated urinary 3-MGA is a key diagnostic indicator for a group of disorders collectively known as the 3-methylglutaconic acidurias. The table below summarizes the typical urinary concentrations of 3-MGA in these conditions compared to healthy controls.

| Condition | Urinary 3-Methylglutaconic Acid (mmol/mol creatinine) | Associated Metabolites |

| Healthy Controls | < 20[5] | Trace amounts of 3-methylglutaric acid |

| 3-Methylglutaconic Aciduria Type I (3-MGH deficiency) | >1000 (generally higher than other types)[2][5] | Highly elevated 3-hydroxyisovaleric acid, mildly elevated 3-methylglutaric acid[2] |

| Barth Syndrome (Type II) | Moderately elevated (typically a 5 to 20-fold increase over normal)[6] | 2-ethylhydracrylic acid, low plasma cholesterol[5] |

| Costeff Syndrome (Type III) | Elevated[7] | Elevated 3-methylglutaric acid[7] |

| MEGDEL Syndrome (SERAC1 defect) | Elevated | Elevated 3-methylglutaric acid[8] |

| DCMA Syndrome (DNAJC19 defect) | Elevated | Elevated 3-methylglutaric acid[9] |

| TMEM70 Deficiency | Elevated[10] | Elevated 3-methylglutaric acid[10] |

| HMG-CoA Lyase Deficiency | Elevated | Elevated 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid[11][12] |

| Glutaric Aciduria Type I (low excretors) | 2.5 to 27.39 mg/g creatinine (B1669602) (Normal: 0.05-1.61 mg/g creatinine) | May have normal glutaric acid and 3-hydroxyglutaric acid |

| Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | Elevated ethylmalonic acid is more characteristic, but 3-MGA can be present | Elevated ethylmalonic acid |

| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Can be elevated | Broad elevation of acylcarnitines and other organic acids |

Experimental Protocols: Quantification of Urinary 3-Methylglutaconic Acid by GC-MS

The gold standard for the quantitative analysis of urinary organic acids, including 3-MGA, is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology for this analysis.

1. Sample Preparation and Extraction

-

Urine Collection: A random urine sample is collected in a sterile, preservative-free container. For long-term storage, samples should be kept frozen at -20°C or lower.

-

Internal Standard Addition: To a specific volume of urine (often normalized to creatinine concentration), a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous organic acid) is added.

-

Acidification: The urine sample is acidified to a pH of approximately 1-2 using a strong acid like hydrochloric acid (HCl). This converts the organic acid salts to their more lipid-soluble free acid form.

-

Liquid-Liquid Extraction: The acidified urine is extracted one or more times with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. The organic phases are then combined.

-

Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen gas. Careful control of temperature is crucial to prevent the loss of volatile organic acids.

2. Derivatization

To increase the volatility and thermal stability of the organic acids for GC analysis, a two-step derivatization process is commonly employed:

-

Methoximation: The dried extract is first treated with a methoximating agent (e.g., methoxyamine hydrochloride in pyridine) and heated. This step converts keto groups to their methoxime derivatives, preventing tautomerization and the formation of multiple peaks for a single compound.

-

Silylation: Following methoximation, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the sample is heated again. This replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

3. GC-MS Analysis

-

Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the gas chromatograph.

-

Gas Chromatography: The separation of the derivatized organic acids is achieved on a capillary column (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column). A temperature gradient is used to elute the compounds based on their boiling points and interaction with the stationary phase. A typical temperature program might start at a lower temperature (e.g., 70-100°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Data Analysis: The identification of 3-MGA is based on its retention time and the comparison of its mass spectrum to that of a known standard or a spectral library. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to the peak area of a characteristic ion of the internal standard.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and a diagnostic workflow related to 3-methylglutaconic aciduria.

Caption: A streamlined workflow for the analysis of urinary 3-methylglutaconic acid using GC-MS.

Caption: The metabolic block in leucine catabolism leading to primary 3-methylglutaconic aciduria.

Caption: Acetyl-CoA accumulation in mitochondrial dysfunction driving secondary 3-MGA production.

Caption: A decision-making workflow for the differential diagnosis of 3-methylglutaconic aciduria.

Conclusion

3-Methylglutaconic acid is a pivotal biomarker in the field of inborn errors of metabolism. Its presence in urine, when properly quantified and interpreted in the context of other clinical and biochemical findings, can guide the differential diagnosis of a complex group of disorders. While primary 3-MGA-uria is a distinct entity of leucine catabolism, the more frequent finding of secondary 3-MGA-uria serves as a valuable indicator of underlying mitochondrial dysfunction. The detailed analytical protocols and diagnostic workflows presented in this guide are intended to support the research and clinical communities in the accurate identification and further investigation of these challenging metabolic diseases, ultimately paving the way for the development of targeted therapeutic interventions.

References

- 1. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 3. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Type III 3-Methylglutaconic Aciduria (Optic Atrophy Plus Syndrome, or Costeff Optic Atrophy Syndrome): Identification of the OPA3 Gene and Its Founder Mutation in Iraqi Jews - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome (Concept Id: C4040739) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Milder clinical course of Type IV 3-methylglutaconic aciduria due to a novel mutation in TMEM70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: a case report and literature review [redalyc.org]

- 12. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]

The Natural Occurrence of 2-Methylglutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylglutaric acid, a dicarboxylic acid, is a naturally occurring metabolite found across various biological systems, from microorganisms to humans. While typically present at low levels, its accumulation can be indicative of underlying metabolic dysregulation, making it a significant biomarker in certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the natural occurrence of 2-methylglutaric acid, its metabolic origins, and its association with disease states. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in relevant fields.

Natural Occurrence and Quantitative Data

2-Methylglutaric acid has been identified in various biological matrices, including human biofluids, plants, and microorganisms. The following tables summarize the available quantitative data on its concentrations.

Table 1: Concentration of 2-Methylglutaric Acid/Isomers in Human Urine

| Population | Analyte | Concentration Range | Citation |

| Healthy Controls | 2-Methylglutaconic acid | 0.05 - 1.61 mg/g creatinine | [1][2] |

| Glutaric Acidemia Type I Patients | 2-Methylglutaconic acid | 2.5 - 27.39 mg/g creatinine | [1][2] |

Table 2: Concentration of 2-Methylglutaric Acid in Human Biofluids (Qualitative)

| Biofluid | Detection Status | Citation |

| Blood | Detected, but not quantified | [3] |

| Feces | Detected, but not quantified | [3] |

Table 3: Occurrence of 2-Methylglutaric Acid in Other Organisms

| Organism | Finding | Citation |

| Vitis vinifera (Grape) | Identified as a constituent | [4] |

| Saccharomyces cerevisiae (Yeast) | Identified as a metabolite | [4] |

Metabolic Pathways

The presence of 2-methylglutaric acid in biological systems is a result of specific metabolic pathways, primarily related to the degradation of amino acids and xenobiotics.

Mammalian Lysine (B10760008) Degradation Pathway

In mammals, 2-methylglutaric acid is thought to be an intermediate in the catabolism of the essential amino acid lysine. Inborn errors of metabolism affecting this pathway, such as Glutaric Acidemia Type I, can lead to the accumulation of glutaric acid and its derivatives, including 2-methylglutaric acid. The pathway involves the conversion of lysine to glutaryl-CoA, which is then further metabolized. A defect in glutaryl-CoA dehydrogenase leads to the accumulation of upstream metabolites that can be shunted into alternative pathways, resulting in the formation of 2-methylglutaric acid.[5][6]

Microbial Degradation of Pristane (B154290)

2-Methylglutaric acid can also arise from the microbial metabolism of the isoprenoid alkane pristane.[3] Pristane is a branched-chain hydrocarbon found in various environmental and biological sources. Microorganisms capable of degrading pristane utilize oxidative pathways to break it down into smaller, more readily metabolizable compounds. This process can lead to the formation of various dicarboxylic acids, including 2-methylglutaric acid.

Association with Disease

Elevated levels of 2-methylglutaric acid and its isomers are primarily associated with Glutaric Acidemia Type I (GA1) , an autosomal recessive neurometabolic disorder.[5] The deficiency of glutaryl-CoA dehydrogenase in GA1 leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid, which can be detected in urine. The measurement of these organic acids, including 2-methylglutaconic acid, is a key diagnostic marker for this condition.[1][2]

Some studies have also suggested a potential link between altered fecal concentrations of organic acids and colorectal cancer, though a direct causative role for 2-methylglutaric acid has not been established.[3]

Potential Signaling Pathway Involvement: A Link to mTOR via 2-Hydroxyglutarate

While a direct signaling pathway for 2-methylglutaric acid is not yet elucidated, research on the structurally similar oncometabolite, 2-hydroxyglutarate (2-HG), has revealed a connection to the mTOR (mammalian target of rapamycin) signaling pathway.[7][8][9] 2-HG, which accumulates in certain cancers, can inhibit α-ketoglutarate-dependent dioxygenases, leading to downstream effects on cellular metabolism and growth. One such effect is the activation of the mTOR pathway, a central regulator of cell growth, proliferation, and survival. Given the structural similarity, it is plausible that 2-methylglutaric acid could have similar off-target effects, although this requires further investigation.

Experimental Protocols

The analysis of 2-methylglutaric acid in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

General Workflow for Organic Acid Analysis by GC-MS

This workflow is applicable for the analysis of 2-methylglutaric acid in urine, plasma, and fecal extracts.

Detailed Methodologies

1. Sample Preparation:

-

Urine:

-

Thaw frozen urine samples and vortex thoroughly.

-

To a fixed volume of urine (e.g., 1 mL), add an internal standard (e.g., a stable isotope-labeled analog of 2-methylglutaric acid).

-

Acidify the sample with hydrochloric acid.

-

Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Plasma/Serum:

-

To a small volume of plasma or serum (e.g., 100 µL), add an internal standard.

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

-

Feces:

-

Homogenize a weighed amount of fecal sample in a suitable buffer or solvent mixture.

-

Add an internal standard.

-

Perform extraction using a solvent system (e.g., a mixture of isopropanol, acetonitrile, and water).

-

Centrifuge to separate the solid and liquid phases.

-

Transfer the supernatant and evaporate to dryness.

-

2. Derivatization:

Organic acids are often not volatile enough for GC-MS analysis. Therefore, a derivatization step is necessary to convert them into more volatile esters or ethers. A common method is silylation:

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to allow the reaction to complete.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Split or splitless injection of 1-2 µL of the derivatized sample.

-

Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown compounds, or Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds like 2-methylglutaric acid. Specific ions for the derivatized 2-methylglutaric acid would be monitored for quantification and confirmation.

-

4. Data Analysis:

-

Identify the peak corresponding to the derivatized 2-methylglutaric acid based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of 2-methylglutaric acid.

Conclusion

2-Methylglutaric acid is a metabolite of significant interest due to its association with inborn errors of metabolism and its presence in various biological systems. This guide provides a foundational understanding of its natural occurrence, metabolic origins, and analytical methodologies. Further research is warranted to fully elucidate its quantitative distribution in different biological compartments, its precise metabolic pathways in various organisms, and its potential role in signaling pathways and disease pathogenesis. The provided experimental protocols offer a starting point for researchers aiming to quantify this and other related organic acids in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 4. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylglutaconic Acid: An Emerging Biomarker in Glutaric Acidemia Type I

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Glutaric Acidemia Type I (GA-I) is an inherited metabolic disorder characterized by the deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), leading to the accumulation of neurotoxic metabolites. While glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA) are the established biomarkers for GA-I, recent evidence has highlighted the significance of 2-methylglutaconic acid (2-MGA) as a valuable diagnostic marker, particularly in individuals with a "low excretor" phenotype who may be missed by traditional screening methods. This guide provides a comprehensive overview of the relationship between 2-MGA and GA-I, detailing its biochemical relevance, analytical methodologies, and potential role in the pathophysiology of the disease.

Introduction to Glutaric Acidemia Type I

Glutaric Acidemia Type I is an autosomal recessive organic aciduria resulting from mutations in the GCDH gene.[1] This genetic defect impairs the mitochondrial catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[2] Consequently, upstream metabolites, primarily glutaric acid and 3-hydroxyglutaric acid, accumulate in various tissues and body fluids.[1][3] The buildup of these compounds is particularly toxic to the central nervous system, often leading to acute encephalopathic crises and irreversible striatal injury, resulting in a complex movement disorder.[3][4]

2-Methylglutaconic Acid: A Key Diagnostic Analyte

Initially, it is crucial to clarify a common point of confusion. The user's query specified "2-Methylglutaric acid"; however, the relevant and diagnostically significant analyte in the context of Glutaric Acidemia Type I is 2-Methylglutaconic acid (2-MGA) . Recent studies have identified elevated levels of 2-MGA in the urine of GA-I patients, especially in those classified as "low excretors" who may present with normal or only slightly elevated levels of the traditional biomarkers, GA and 3-HGA.[4]

Biochemical Origin of 2-Methylglutaconic Acid in GA-I

The precise biochemical pathway leading to the increased production of 2-MGA in GA-I remains an area of active investigation and is currently described in the scientific literature as "unclear".[4][5] 2-MGA is a known metabolite of the branched-chain amino acid isoleucine.[4] One hypothesis suggests that the accumulation of glutaryl-CoA and its derivatives in GA-I may indirectly affect other metabolic pathways, including isoleucine catabolism, leading to the formation and excretion of 2-MGA. It is postulated that the metabolic block in the lysine and tryptophan degradation pathway may lead to a redirection of intermediates or a secondary inhibition of enzymes involved in other amino acid catabolic pathways.

Quantitative Data on 2-Methylglutaconic Acid in GA-I

The following table summarizes the urinary concentrations of 2-Methylglutaconic acid in patients with Glutaric Acidemia Type I compared to healthy controls. This data highlights the significant elevation of 2-MGA in the patient population, supporting its utility as a biomarker.

| Analyte | Patient Population (GA-I) (mg/g creatinine) | Normal Controls (mg/g creatinine) | Reference |

| 2-Methylglutaconic Acid | 2.5 - 27.39 | 0.05 - 1.61 | [4][6] |

| Single case reported at 3 mg/g creatinine (B1669602) | Reference interval <1 mg/g creatinine | [4][6] |

Experimental Protocols for 2-Methylglutaconic Acid Analysis

The quantitative analysis of 2-Methylglutaconic acid in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on established methods for urinary organic acid analysis.

Principle

Urinary organic acids, including 2-MGA, are extracted from the aqueous urine matrix into an organic solvent. The extracted acids are then chemically modified (derivatized) to increase their volatility and thermal stability for analysis by GC-MS. Quantification is achieved by comparing the abundance of the analyte's characteristic ions to that of a known concentration of an internal standard.

Materials

-

Urine sample

-

Internal Standard (e.g., 2-ketocaproic acid or a stable isotope-labeled standard)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297) and/or Diethyl ether (extraction solvents)

-

Nitrogen gas

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a capillary column (e.g., HP-5ms)

Procedure

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Transfer a specific volume of urine (normalized to creatinine concentration, e.g., equivalent to 1 mg of creatinine) to a glass tube.

-

Add a known amount of the internal standard to each sample.

-

Acidify the urine to a pH < 2 with HCl.

-

Saturate the sample with NaCl to improve extraction efficiency.

-

-

Liquid-Liquid Extraction:

-

Add a measured volume of ethyl acetate, vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-